molecular formula C31H27NO4 B2897320 2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid CAS No. 339079-54-8

2-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid

Cat. No. B2897320
CAS RN: 339079-54-8
M. Wt: 477.56
InChI Key: DZLNYVYKEOAQCR-UHFFFAOYSA-N
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Description

This compound is an amino acid derivative . It has a molecular weight of 431.48 . The IUPAC name is (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}-3-methoxypropanoic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group for amines in peptide synthesis . The Fmoc group can be removed under mildly basic conditions, which allows for the selective deprotection of amines in the presence of other functional groups .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 431.48 . The InChI code is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. As an amino acid derivative, it may be involved in peptide synthesis or other biochemical processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-benzyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c33-29(34)31(19-22-11-3-1-4-12-22,20-23-13-5-2-6-14-23)32-30(35)36-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28H,19-21H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNYVYKEOAQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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